molecular formula C23H15NO6 B4715658 [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate

[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate

Cat. No.: B4715658
M. Wt: 401.4 g/mol
InChI Key: YIXCULZKTHHJCO-UHFFFAOYSA-N
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Description

[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Amines and alcohols.

    Substitution: Nitro-substituted or halogen-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its functional groups can be modified to attach fluorescent tags or other markers, enabling visualization and tracking of biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream effects. For example, the nitro group can participate in redox reactions, altering the oxidative state of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate apart is its combination of functional groups and aromatic rings, which confer unique reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO6/c1-13-6-7-14(11-20(13)24(28)29)21(25)12-30-23(27)15-8-9-18-19(10-15)16-4-2-3-5-17(16)22(18)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCULZKTHHJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
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[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
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[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
Reactant of Route 4
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
Reactant of Route 5
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
Reactant of Route 6
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate

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